molecular formula C5H10N2O4 B14730437 Ethyl ureidooxyacetate CAS No. 5766-89-2

Ethyl ureidooxyacetate

Cat. No.: B14730437
CAS No.: 5766-89-2
M. Wt: 162.14 g/mol
InChI Key: VFYJLRHYJIHSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl ureidooxyacetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is a derivative of ureidooxyacetic acid and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl ureidooxyacetate can be synthesized through the esterification of ureidooxyacetic acid with ethanol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions usually involve heating the reactants under reflux to achieve a high yield of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the production scale. The use of advanced catalysts and purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl ureidooxyacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield ureidooxyacetic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Hydrolysis: Ureidooxyacetic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl ureidooxyacetate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl ureidooxyacetate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed to release ureidooxyacetic acid, which may interact with enzymes and other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl ureidooxyacetate can be compared with other similar esters, such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the ureidooxy group, which imparts distinct chemical and biological properties.

List of Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl propionate
  • Isopropyl butyrate

Properties

CAS No.

5766-89-2

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

ethyl 2-(carbamoylamino)oxyacetate

InChI

InChI=1S/C5H10N2O4/c1-2-10-4(8)3-11-7-5(6)9/h2-3H2,1H3,(H3,6,7,9)

InChI Key

VFYJLRHYJIHSEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CONC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.